molecular formula C11H12N4O2S B5799108 METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE

METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE

Cat. No.: B5799108
M. Wt: 264.31 g/mol
InChI Key: BIPDMFDVSBKRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a methyl ester group, a 4-methylphenyl group, and a tetrazole ring connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE typically involves multiple steps. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form 4-methylphenylthiocarbazide. This intermediate is then cyclized with sodium azide to form the tetrazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave activation to enhance reaction rates and yields. For instance, the oxidation of 5-arylsulfanyltetrazoles using hydrogen peroxide in acetic acid can be optimized using microwave activation, reducing reaction times and increasing selectivity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Scientific Research Applications

METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The tetrazole ring can also interact with various biological receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-3-5-9(6-4-8)15-11(12-13-14-15)18-7-10(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPDMFDVSBKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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